

Dasatinib-d4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical profile of **Dasatinib-d4**, a deuterated analog of Dasatinib. The information compiled is based on established analytical methodologies and typical specifications for this compound, designed to assist researchers in its application for preclinical and clinical studies.

Compound Information

Dasatinib-d4 is a stable, isotopically labeled form of Dasatinib, a potent tyrosine kinase inhibitor. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for pharmacokinetic and bioanalytical studies involving the quantification of Dasatinib.

Parameter	Specification	
Chemical Name	N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl-d4)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide	
Molecular Formula	C22H22D4CIN7O2S	
Molecular Weight	492.03 g/mol	
CAS Number	1160297-08-4	
Appearance	White to Off-White Solid	
Solubility	Soluble in DMSO and Methanol	

Analytical Specifications and Quantitative Data

The following tables summarize the typical quantitative data obtained from a Certificate of Analysis for **Dasatinib-d4**. These values are representative and may vary slightly between different batches.

Table 1: Identity Confirmation

Test	Method	Result
¹H-NMR	Nuclear Magnetic Resonance Spectroscopy	Conforms to structure
Mass Spectrum	Mass Spectrometry (MS)	Conforms to structure

Table 2: Purity and Impurity Profile

Test	Method	Specification	Typical Result
Chromatographic Purity	HPLC/UPLC	≥ 98.0%	99.5%
Isotopic Purity	LC-MS/MS	≥ 99%	> 99%
Individual Impurities	HPLC/UPLC	≤ 0.5%	< 0.2%
Total Impurities	HPLC/UPLC	≤ 1.0%	< 0.5%

Table 3: Physicochemical Properties

Test	Method	Specification	Typical Result
Loss on Drying	Gravimetric	≤ 1.0%	0.3%
Residue on Ignition	Gravimetric	≤ 0.1%	< 0.1%

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chromatographic purity of **Dasatinib-d4** and to quantify any related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).[1]
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH
 5.0) and an organic solvent (e.g., acetonitrile or methanol).[2]
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 30 °C.
- Detection: UV at 315 nm.[3]
- Injection Volume: 10 μL.
- Procedure: A solution of **Dasatinib-d4** is prepared in a suitable solvent (e.g., methanol or a
 mixture of acetonitrile and water) and injected into the HPLC system. The retention time of
 the main peak is recorded, and the peak areas of all components are integrated to calculate
 the percentage purity and the levels of individual and total impurities.

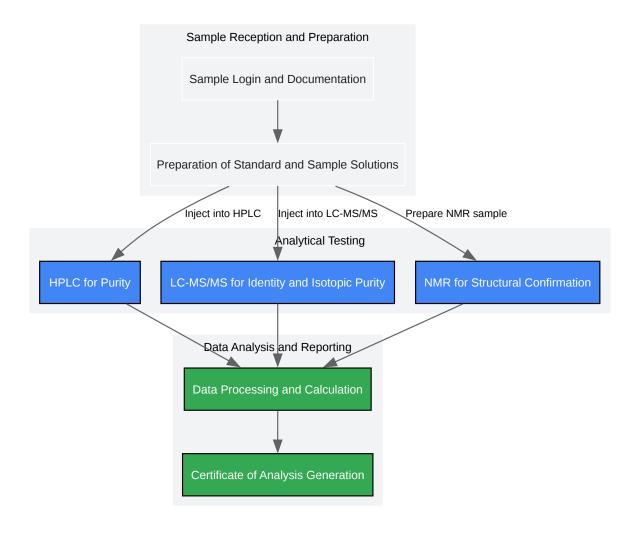
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

This technique confirms the molecular weight and structure of **Dasatinib-d4** and determines its isotopic purity.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. For isotopic purity, a deuterated internal standard such as Dasatinib-d8 may be used.[4]
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value. For isotopic purity, the relative abundance of the deuterated and non-deuterated species is determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

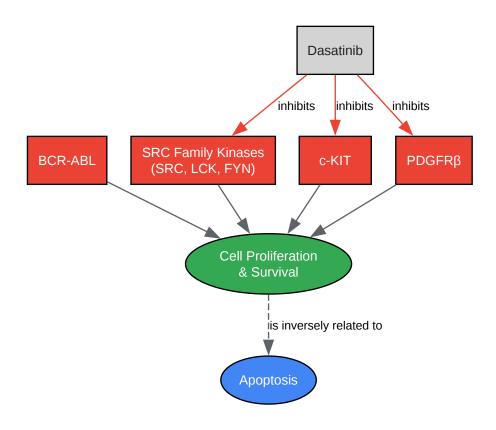
¹H-NMR spectroscopy is employed to confirm the chemical structure of **Dasatinib-d4**.


- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the expected molecular structure. Characteristic peaks for Dasatinib include signals in the aromatic region and specific resonances for the methyl and hydroxyethyl groups.[5]

Visualizations

Experimental Workflow for Dasatinib-d4 Analysis

The following diagram illustrates a typical workflow for the analysis of a **Dasatinib-d4** sample to generate a Certificate of Analysis.


Click to download full resolution via product page

Caption: Workflow for **Dasatinib-d4** Certificate of Analysis Generation.

Signaling Pathway Inhibition by Dasatinib

Dasatinib is a multi-targeted kinase inhibitor. The diagram below illustrates its primary inhibitory actions on key signaling pathways involved in cancer cell proliferation and survival.

Click to download full resolution via product page

Caption: Dasatinib's inhibitory action on key signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ijrpc.com [ijrpc.com]
- 2. brjac.com.br [brjac.com.br]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Dasatinib PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dasatinib-d4: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15557074#dasatinib-d4-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com